Cas no 2198810-91-0 (N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1-propylcyclobutanecarboxamide)

N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1-propylcyclobutanecarboxamide is a specialized organic compound featuring a unique structural framework combining a fluorinated phenyl ring, an acrylamide moiety, and a propyl-substituted cyclobutane carboxamide group. This configuration imparts distinct reactivity and potential biological activity, making it valuable for pharmaceutical and agrochemical research. The fluorine substituent enhances metabolic stability, while the acrylamide group offers versatility for further functionalization. The cyclobutane ring contributes to conformational rigidity, which may improve binding affinity in target applications. Suitable for use in medicinal chemistry and material science, this compound serves as a key intermediate in the synthesis of novel bioactive molecules.
N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1-propylcyclobutanecarboxamide structure
2198810-91-0 structure
商品名:N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1-propylcyclobutanecarboxamide
CAS番号:2198810-91-0
MF:C17H21FN2O2
メガワット:304.359247922897
CID:5411075
PubChem ID:145893219

N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1-propylcyclobutanecarboxamide 化学的及び物理的性質

名前と識別子

    • N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1-propylcyclobutanecarboxamide
    • インチ: 1S/C17H21FN2O2/c1-3-8-17(9-5-10-17)16(22)19-12-6-7-13(18)14(11-12)20-15(21)4-2/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,19,22)(H,20,21)
    • InChIKey: XFQLDIRGNFKDKW-UHFFFAOYSA-N
    • ほほえんだ: C1(CCC)(C(NC2=CC=C(F)C(NC(=O)C=C)=C2)=O)CCC1

じっけんとくせい

  • 密度みつど: 1.212±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 506.0±50.0 °C(Predicted)
  • 酸性度係数(pKa): 12.15±0.70(Predicted)

N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1-propylcyclobutanecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26576524-0.05g
N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-propylcyclobutane-1-carboxamide
2198810-91-0 95.0%
0.05g
$246.0 2025-03-20

N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1-propylcyclobutanecarboxamide 関連文献

N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1-propylcyclobutanecarboxamideに関する追加情報

Comprehensive Overview of N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1-propylcyclobutanecarboxamide (CAS No. 2198810-91-0)

N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1-propylcyclobutanecarboxamide, with the CAS number 2198810-91-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a cyclobutane core with fluoro and acrylamide functional groups, making it a subject of interest for drug discovery and medicinal chemistry applications. Researchers are particularly intrigued by its potential role in modulating protein-protein interactions and enzyme inhibition, which aligns with current trends in targeted therapy development.

The compound's IUPAC name reflects its intricate architecture: a propylcyclobutane moiety linked to a fluoroaniline derivative through a carboxamide bridge, further modified by an acrylamide group. This structural complexity contributes to its unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which are critical factors in drug design. Recent studies suggest that derivatives of this scaffold may exhibit promising bioactivity profiles, particularly in addressing challenges related to kinase inhibition and allosteric modulation – two hot topics in contemporary drug development.

From a synthetic chemistry perspective, CAS 2198810-91-0 represents an interesting case study in heterocyclic compound preparation. The incorporation of both cyclobutane and acrylamide functionalities requires careful optimization of reaction conditions to prevent polymerization or ring strain-related decomposition. Modern synthetic approaches often employ palladium-catalyzed cross-coupling or microwave-assisted synthesis to achieve higher yields of this compound, reflecting the pharmaceutical industry's growing emphasis on green chemistry and process intensification.

Analytical characterization of N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1-propylcyclobutanecarboxamide typically involves advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, which are essential for verifying the compound's purity and structural integrity. These methods are particularly important given the current regulatory focus on quality by design (QbD) principles in pharmaceutical development. The compound's chromatographic behavior and mass fragmentation patterns have been documented in several research publications, providing valuable reference data for scientists working with this chemical entity.

In the context of current research trends, this compound's potential applications in precision medicine and personalized therapeutics are particularly noteworthy. The presence of both hydrogen bond acceptors (the fluoro and carbonyl groups) and hydrophobic elements (the propylcyclobutane moiety) suggests possible interactions with biological targets involved in cell signaling pathways. This aligns with growing interest in small molecule modulators of protein function, a rapidly expanding area in drug discovery that addresses previously "undruggable" targets.

Storage and handling of CAS 2198810-91-0 require standard laboratory precautions for organic compounds. The material should be protected from light and moisture, typically stored at controlled room temperature or under inert atmosphere for long-term preservation. These considerations reflect broader industry concerns about compound stability and reproducibility in research – key factors that have gained prominence in recent discussions about research quality and experimental transparency.

The commercial availability of N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1-propylcyclobutanecarboxamide through specialized chemical suppliers has facilitated its investigation across multiple research institutions. Current pricing and packaging options typically reflect its status as a research-grade chemical, with quantities available ranging from milligram to gram scales. This accessibility supports the compound's use in high-throughput screening campaigns and structure-activity relationship studies, both of which are central to modern drug discovery paradigms.

Looking forward, the scientific community anticipates continued exploration of this compound's potential, particularly in the context of fragment-based drug discovery and covalent inhibitor development. The acrylamide group in particular offers possibilities for targeted covalent modification of biological macromolecules, an approach that has gained traction in recent years for addressing challenging therapeutic targets. As research progresses, we can expect to see more detailed reports on this compound's pharmacokinetic properties and metabolic stability – key parameters that determine its viability as a lead compound or chemical probe.

In summary, N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1-propylcyclobutanecarboxamide (CAS 2198810-91-0) represents an intriguing case study at the intersection of synthetic chemistry and drug discovery. Its structural features and potential biological activities position it as a compound of significant interest in current pharmaceutical research, particularly in areas addressing unmet medical needs through innovative small molecule approaches. The compound exemplifies how careful molecular design can yield chemical tools with promising applications in understanding and modulating biological systems.

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